molecular formula C23H17Cl2N3O5S B405258 ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405258
M. Wt: 518.4g/mol
InChI Key: QANTZUBOBNWZKL-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as dichlorobenzylidene, nitrophenyl, and methyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-component reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde, 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency . This green synthesis approach is advantageous due to its mild reaction conditions, eco-friendliness, and high yield.

Chemical Reactions Analysis

Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-7-METHYL-5-(3-NITROPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of signaling pathways essential for cancer cell proliferation or inflammation . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl 2-(3,4-dichlorobenzylidene)-5-{3-nitrophenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:

Properties

Molecular Formula

C23H17Cl2N3O5S

Molecular Weight

518.4g/mol

IUPAC Name

ethyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H17Cl2N3O5S/c1-3-33-22(30)19-12(2)26-23-27(20(19)14-5-4-6-15(11-14)28(31)32)21(29)18(34-23)10-13-7-8-16(24)17(25)9-13/h4-11,20H,3H2,1-2H3/b18-10-

InChI Key

QANTZUBOBNWZKL-ZDLGFXPLSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

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